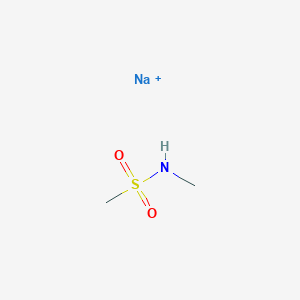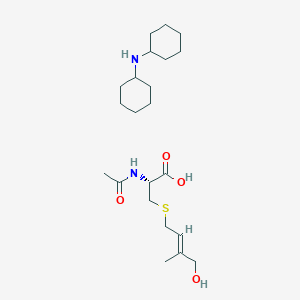
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that features a cysteine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and a suitable acetylating agent.
Acetylation: L-cysteine is acetylated to form N-acetyl-L-cysteine.
Addition of Butenyl Group: The 4-hydroxy-3-methyl-2-trans-buten-1-yl group is introduced through a substitution reaction.
Formation of Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the double bond in the butenyl group.
Substitution: The compound can participate in substitution reactions, especially at the acetyl and butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and butenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The cysteine moiety could be involved in redox reactions or act as a nucleophile in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative used as a mucolytic agent.
S-Butenyl-L-cysteine: Lacks the acetyl group but has similar structural features.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H40N2O4S |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[(E)-4-hydroxy-3-methylbut-2-enyl]sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(5-12)3-4-16-6-9(10(14)15)11-8(2)13/h11-13H,1-10H2;3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b;7-3+/t;9-/m.0/s1 |
Clave InChI |
HIXZZZMHIYDVNS-UCKZDWSRSA-N |
SMILES isomérico |
C/C(=C\CSC[C@@H](C(=O)O)NC(=O)C)/CO.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=CCSCC(C(=O)O)NC(=O)C)CO.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


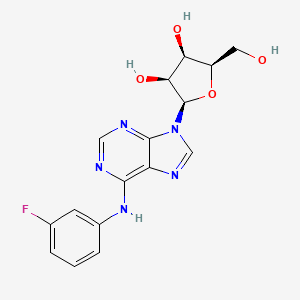
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
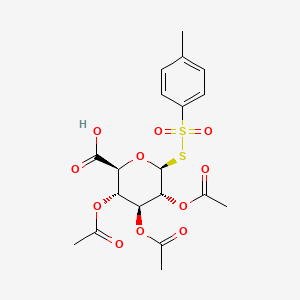
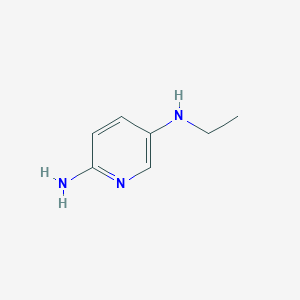

![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
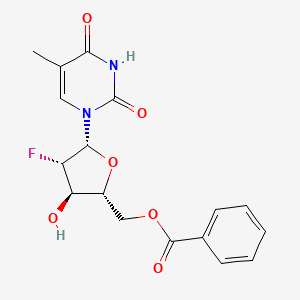
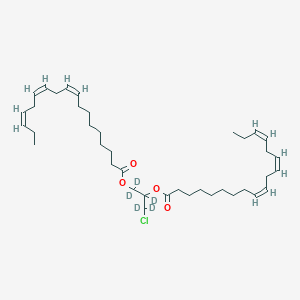
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
